molecular formula C32H49BrSi B8569243 (7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)(trimethyl)silane CAS No. 620624-94-4

(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)(trimethyl)silane

Cat. No. B8569243
CAS RN: 620624-94-4
M. Wt: 541.7 g/mol
InChI Key: QFGLNOPKYNCRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)(trimethyl)silane is a useful research compound. Its molecular formula is C32H49BrSi and its molecular weight is 541.7 g/mol. The purity is usually 95%.
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properties

CAS RN

620624-94-4

Product Name

(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)(trimethyl)silane

Molecular Formula

C32H49BrSi

Molecular Weight

541.7 g/mol

IUPAC Name

(7-bromo-9,9-dioctylfluoren-2-yl)-trimethylsilane

InChI

InChI=1S/C32H49BrSi/c1-6-8-10-12-14-16-22-32(23-17-15-13-11-9-7-2)30-24-26(33)18-20-28(30)29-21-19-27(25-31(29)32)34(3,4)5/h18-21,24-25H,6-17,22-23H2,1-5H3

InChI Key

QFGLNOPKYNCRLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium in hexane (6.0 mL, 1.6 M, 9.6 mmol) was added to a solution of 2,7-dibromo-9,9-di-n-octylfluorene (7) (5.00 g, 9.13 mmol) in dry THF (50 mL) in a schlenk flask at −78° C. and the mixture was stirred for 20 minutes. Then chlorotrimethylsilane (1.5 mL, 1.29 g, 1.3 equiv) was added and the reaction was allowed to slowly warm to room temperature. The mixture was stirred overnight and the reaction was quenched with saturated brine. The product was extracted into diethyl ether, and the extract was washed with brine and dried over MgSO4. The crude product was chromatographed on silica using hexane as eluent to give 2-bromo-7-trimethylsilyl-9,9-di-n-octylfluorene as a colourless oil, (3.50 g, 71%). n-Butyllithium in hexane (4.4 mL, 1.6 M, mmol) was added to a solution of 2-bromo-7-trimethylsilyl-9,9-di-n-octylfluorene (3.47 g, 6.41 mmol) in dry THF (75 mL) in a schlenk flask at −78° C., and the mixture was stirred for 20 minutes. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.44 mL, 1.31 g, 7.04 mmol) was added and the reaction was stirred for 24 h after warming to room temperature. The reaction was then quenched with brine, and the product was extracted into diethyl ether. The extract was washed with brine and dried over MgSO4. The crude product was chromatographed on silica using 0–3% ethylacetate in hexane as eluent, to give 8 as a colourless solid (2.67 g, 71%). 1H NMR (CD2Cl2): δ 7.73 (m, 4H) 7.51 (m, 2H) 1.99 (t, 4H, J=8.2 Hz) 1.36–0.54 (m, 42H) 0.31 (s, 9H)ppm. 13C NMR: δ 151.60, 151.34, 149.76, 145.29, 142.69, 141.07, 134.71, 133.01, 130.08, 129.03, 120.50, 120.25, 84.93, 56.22, 41.26, 33.01, 32.84, 31.11, 30.37, 25.98, 24.95, 23.85, 15.08, 0.01. FDMS m/z 588.90.
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0 (± 1) mol
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6 mL
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5 g
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50 mL
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1.5 mL
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